molecular formula C15H15ClN4O B8338491 3-(4-Chlorophenyl)-7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine

3-(4-Chlorophenyl)-7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8338491
M. Wt: 302.76 g/mol
InChI Key: RNSBIVWYQQDYTH-UHFFFAOYSA-N
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Patent
US04833136

Procedure details

A mixture of ethanolamine (5 ml) and 7-chloro-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine (D16) (0.6 g) were heated under reflux in xylene (10 ml) under nitrogen for 48 h. The mixture was evaporated to dryness in vacuo and dissolved in a mixture of water (40 ml) and methanol (60 ml). The pH of the solution was adjusted to ca. 12 with 10% sodium hydroxide solution and then the solution was evaporated to one third volume in vacuo. The resulting precipitate (0.6 g) was collected, washed with water, and recrystallised from ethyl acetate-methanol (trace) to afford the title compound (0.42 g), m.p. 222°-224° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
7-chloro-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].Cl[C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[C:8]2[C:13]([C:16]3[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=3)=[N:14][NH:15][C:7]=12>C1(C)C(C)=CC=CC=1>[Cl:22][C:19]1[CH:18]=[CH:17][C:16]([C:13]2[C:8]3=[N:9][C:10]([CH3:12])=[CH:11][C:6]([NH:4][CH2:3][CH2:1][OH:2])=[C:7]3[NH:15][N:14]=2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(O)CN
Name
7-chloro-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine
Quantity
0.6 g
Type
reactant
Smiles
ClC1=C2C(=NC(=C1)C)C(=NN2)C2=CC=C(C=C2)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of water (40 ml) and methanol (60 ml)
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to one third volume in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting precipitate (0.6 g) was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate-methanol (trace)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NNC=2C1=NC(=CC2NCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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